

Validating p-Tolylmethanol: A ^{13}C NMR Chemical Shift Comparison

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Compound of Interest

Compound Name: 4-Methylbenzyl alcohol

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A definitive guide to the ^{13}C NMR chemical shifts of p-tolylmethanol, presented with comparative data from analogous benzylic alcohols. This guide provides experimental validation through tabulated chemical shifts and a detailed spectroscopic protocol, offering researchers a reliable reference for structural confirmation.

^{13}C NMR Chemical Shift Data for p-Tolylmethanol and Analogues

The structural integrity of a synthesized or isolated compound is paramount in scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^{13}C NMR, is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a focused comparison of the ^{13}C NMR chemical shifts for p-tolylmethanol against structurally related benzylic alcohols, offering a clear benchmark for validation.

The following table summarizes the experimental ^{13}C NMR chemical shifts for p-tolylmethanol and selected alternative benzylic alcohols. All data was acquired in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Compound Name	IUPAC Name	C1 (ipso-C)	C2, C6 (ortho-C)	C3, C5 (meta-C)	C4 (para-C)	-CH ₂ OH	Ar-CH ₃	-OCH ₃
p-Tolylmethanol	(4-methylphenyl)methanol	137.99	129.30	127.17	137.45	65.33	21.20	-
Benzyl alcohol	Phenylmethanol	141.1	128.5	127.5	127.0	65.2	-	-
4-Methoxybenzyl alcohol	(4-methoxyphenyl)methanol	133.4	128.6	113.8	159.1	64.8	-	55.2
4-Chlorobenzyl alcohol	(4-chlorophenyl)methanol	139.7	128.6	128.5	133.2	64.4	-	-

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like p-tolylmethanol.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of the solid sample or 10-20 μ L of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The CDCl_3 should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

- The data presented was acquired on a Bruker DMX-500 spectrometer.
- The instrument should be tuned to the ^{13}C nucleus frequency.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

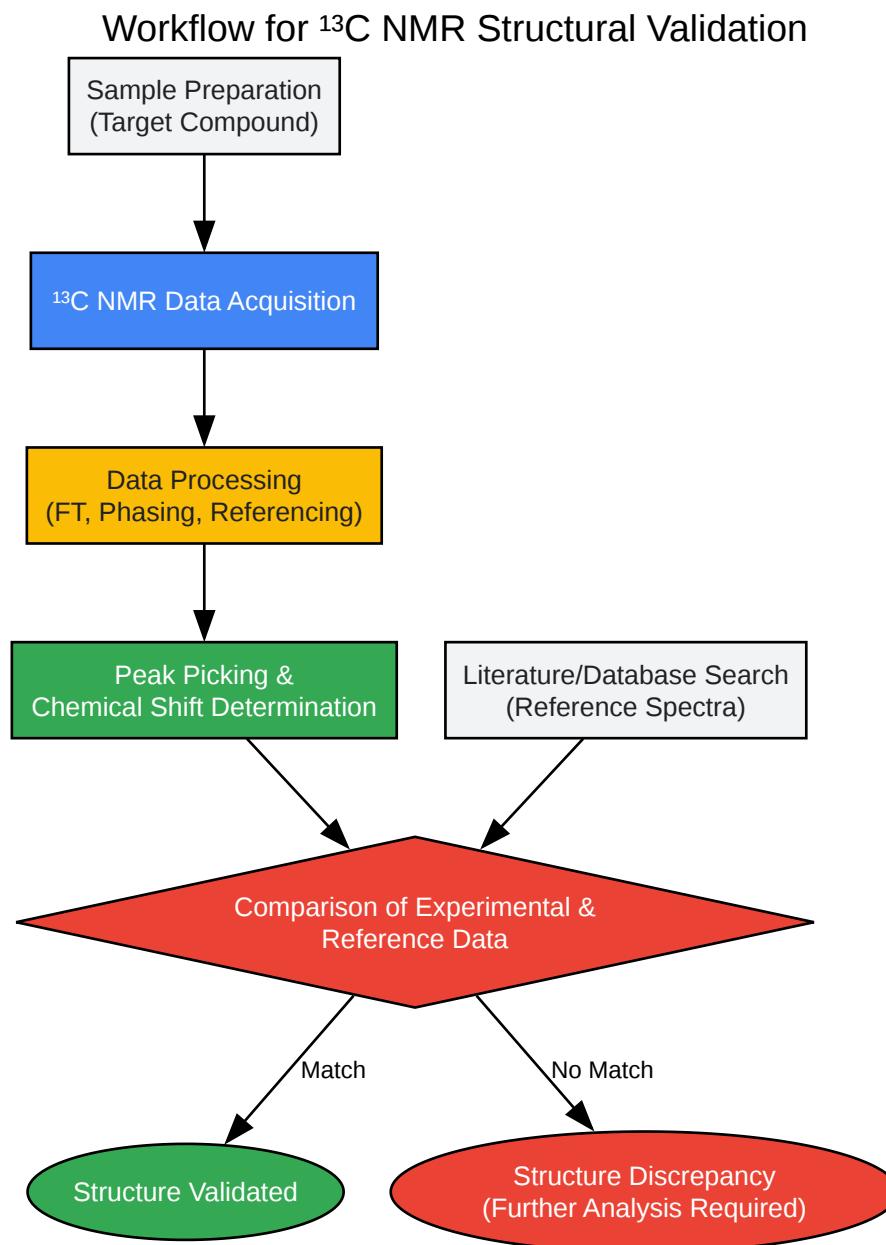
- A standard proton-decoupled ^{13}C NMR pulse sequence is typically used.
- Key parameters include:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
 - Spectral Width: 0-220 ppm

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks if quantitative analysis is required, although for routine ^{13}C NMR, peak positions are the primary focus.

Workflow for ^{13}C NMR Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a target compound, such as p-tolylmethanol, using ^{13}C NMR spectroscopy.



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Caption: A flowchart of the ^{13}C NMR structural validation process.

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